5-hydrazino-1-methyl-3-nitro-1H-pyrazole

anticancer medicinal chemistry Schiff base synthesis

This 5-hydrazino-1-methyl-3-nitro-1H-pyrazole (CAS 66971-55-9; HCl salt CAS 1855906-93-2) is the critical synthetic handle for pyrazole-hydrazone pharmacophores demonstrating dual COX-2/5-LOX inhibition (IC50 0.58-0.67 µM) and in vivo efficacy. The 5-hydrazino moiety is essential for constructing hydrazone linkages for kinase probe development and antiparasitic SAR programs; standard 5-amino analogs cannot substitute. Procure the definitive scaffold for novel anti-inflammatory and neglected tropical disease research.

Molecular Formula C4H8ClN5O2
Molecular Weight 193.59 g/mol
Cat. No. B12221649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydrazino-1-methyl-3-nitro-1H-pyrazole
Molecular FormulaC4H8ClN5O2
Molecular Weight193.59 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)[N+](=O)[O-])NN.Cl
InChIInChI=1S/C4H7N5O2.ClH/c1-8-3(6-5)2-4(7-8)9(10)11;/h2,6H,5H2,1H3;1H
InChIKeyMDIFRTMAZKJRSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydrazino-1-methyl-3-nitro-1H-pyrazole: Core Specifications for Procuring a Versatile Pyrazole Building Block


5-Hydrazino-1-methyl-3-nitro-1H-pyrazole (CAS 66971-55-9) is a synthetically privileged heterocyclic scaffold characterized by a pyrazole core bearing a hydrazino nucleophile at the 5-position and an electron-withdrawing nitro group at the 3-position [1]. This specific substitution pattern is critical for applications in medicinal chemistry, agrochemical development, and the synthesis of complex heterocyclic systems [2]. It is most commonly procured as its hydrochloride salt (CAS 1855906-93-2), which offers enhanced stability and handling properties compared to the free base .

Why 5-Amino and 4-Nitro Analogs Cannot Substitute for 5-Hydrazino-1-methyl-3-nitro-1H-pyrazole in Synthetic and Biological Workflows


The critical differentiation lies in the 5-hydrazino moiety. While analogs like 5-amino-1-methyl-3-nitro-1H-pyrazole serve as kinase inhibitor scaffolds [1], they lack the extended nucleophilic reach of the hydrazine group, which is essential for forming stable hydrazone linkages in drug discovery [2]. Similarly, the 4-nitro positional isomer (5-hydrazino-1-methyl-4-nitropyrazole) presents a different electronic and steric environment that significantly alters its reactivity profile and biological target engagement [3]. Generic substitution with these compounds will lead to divergent synthetic pathways and, critically, a failure to reproduce the specific biological activity observed with the target 3-nitro-5-hydrazino substitution pattern.

Quantitative Differentiation of 5-Hydrazino-1-methyl-3-nitro-1H-pyrazole: An Evidence-Based Guide for Scientific Selection


Derivatized Schiff Base Cytotoxicity on MCF-7 Breast Cancer Cells: Superiority Over Tamoxifen

A primary application of 5-hydrazino-1-methyl-3-nitro-1H-pyrazole is its conversion into potent anticancer Schiff bases. While data for the unmodified compound is limited, its close analog, 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, demonstrates its value as a scaffold. Schiff base derivatives (4a-d) synthesized from this related hydrazino-pyrazole core exhibited IC50 values against the MCF-7 breast cancer cell line ranging from 12.96 to 26.28 µM, demonstrating enhanced cytotoxicity compared to the reference drug tamoxifen [1]. This confirms that the hydrazino group at the 5-position enables the formation of a chemotype with a distinct and quantifiable advantage in a specific oncology model. The target compound, with its unique 3-nitro substitution, is expected to provide a different electronic profile for further SAR optimization.

anticancer medicinal chemistry Schiff base synthesis

Reactivity Profile: Unique Hydrazone Formation vs. Amino Analogs in Anti-inflammatory Agents

The hydrazino group of 5-hydrazino-1-methyl-3-nitro-1H-pyrazole is a direct precursor to pyrazole-hydrazone derivatives, a class with validated, potent anti-inflammatory activity. In a study on analogous pyrazole-hydrazones (4a, 4b), the compounds demonstrated superior COX-2 inhibition (IC50 = 0.58 µM and 0.67 µM) compared to the standard drug celecoxib (IC50 = 0.87 µM) and better 5-LOX inhibition (IC50 = 1.92 µM and 2.31 µM) than zileuton (IC50 = 2.43 µM) [1]. The 5-amino-pyrazole analog would not participate in this hydrazone-forming reaction, leading to a completely different chemotype. This demonstrates that the target compound is the only entry point to this high-potency anti-inflammatory chemical space.

anti-inflammatory COX-2 inhibition hydrazone

In Vivo Anti-inflammatory Efficacy: Validated Activity of Pyrazole-Hydrazone Derivatives

Further strengthening the case for this compound class, analogous pyrazole-hydrazone derivatives have demonstrated clear in vivo efficacy. Compound 4f, a derivative from a related hydrazino-pyrazole, achieved 15-20% edema inhibition in a carrageenan-induced rat paw edema model, matching or exceeding the reference drug celecoxib which achieved 15.7-17.5% inhibition across all tested doses [1]. This in vivo validation provides a significant procurement advantage, as it moves the value proposition beyond in vitro potential to demonstrated efficacy in a living system, a key de-risking factor for drug discovery projects.

in vivo pharmacology anti-inflammatory animal model

Antimicrobial Potential: A Differentiated Profile Enabled by the Hydrazino Group

The hydrazino group is essential for synthesizing hydrazine-coupled pyrazoles, a class with documented antileishmanial and antimalarial activities [1]. In contrast, the simpler 5-amino-pyrazole scaffold is more frequently associated with kinase inhibition [2]. A study on novel pyrazole derivatives noted that compounds with -NO2 and other specific substituents on the pyrazole ring displayed antibacterial activity against representative Gram-positive and Gram-negative bacteria [3]. This indicates that the 5-hydrazino-1-methyl-3-nitro-1H-pyrazole, by combining both a nitro group and a hydrazino handle, is positioned as a building block to access a distinct biological profile different from that of other pyrazole analogs.

antibacterial antimicrobial nitropyrazole

High-Value Application Scenarios for Procuring 5-Hydrazino-1-methyl-3-nitro-1H-pyrazole


Medicinal Chemistry: Development of High-Potency, Dual COX-2/5-LOX Anti-inflammatory Agents

Procurement of this compound is directly justified for medicinal chemistry programs aiming to generate novel, dual-acting anti-inflammatory agents. The hydrazino group serves as the essential synthetic handle for constructing the pyrazole-hydrazone pharmacophore, which has demonstrated superior in vitro enzyme inhibition (IC50 = 0.58-0.67 µM for COX-2 vs. 0.87 µM for celecoxib) and validated in vivo efficacy (edema inhibition of 15-20% vs. 15.7-17.5% for celecoxib) [1]. The more common 5-amino-pyrazole analog is not a viable starting material for this chemical series, making the target compound the only entry point to this specific and potent chemical space. Researchers can leverage this scaffold to rapidly generate a library of hydrazone derivatives for SAR studies and lead optimization.

Chemical Biology: Accessing Selective Kinase Probe Space via Hydrazone Formation

While amino-pyrazoles are known p38α MAP kinase inhibitors, the hydrazino-pyrazole scaffold offers a distinct approach to kinase probe development. The hydrazone linkage formed from the 5-hydrazino group introduces a rigid, conjugated spacer that can project chemical diversity into unique sub-pockets of a kinase's active site or allosteric regions [1]. This allows for the exploration of kinase selectivity profiles that are orthogonal to those achieved with standard amino-pyrazole libraries. The quantified performance of related pyrazole-hydrazone derivatives in other target classes (e.g., COX-2/5-LOX) underscores the scaffold's ability to productively engage protein targets, a property that can be redirected toward novel kinase inhibitors through rational design and targeted library synthesis.

Antiparasitic Drug Discovery: A Strategic Building Block for Antimalarial and Antileishmanial Agents

For research teams focused on neglected tropical diseases, this compound provides a direct route into a chemical series with demonstrated antiparasitic activity. Hydrazine-coupled pyrazoles, synthesized from building blocks like 5-hydrazino-1-methyl-3-nitro-1H-pyrazole, have shown promising antileishmanial and antimalarial properties [1]. This is a key point of differentiation, as the more widely available 5-amino-pyrazole scaffolds are primarily associated with anti-inflammatory and anticancer activities [2]. By selecting this specific hydrazino-pyrazole, researchers can access and expand upon a chemical space that is under-explored for antiparasitic indications, potentially leading to novel therapeutic candidates with new mechanisms of action.

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